

IC50 Data and Experimental Findings

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

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Alpelisib's potency is often measured by its half-maximal inhibitory concentration (IC50) against various targets and its anti-proliferative effects on different cancer cell lines.

Table 1: Enzyme Inhibition Profile of Alpelisib [1] [2] [3]

Target Enzyme	IC50 Value (nM)	Assay Type
PI3K p110 α (wild-type)	4.6 - 5 nM	Cell-free assay
PI3K p110 α (H1047R mutant)	4 nM	Cell-free assay
PI3K p110 α (E545K mutant)	4 nM	Cell-free assay
PI3K p110 γ	250 nM	Cell-free assay
PI3K p110 δ	290 nM	Cell-free assay
PI3K p110 β	1200 nM	Cell-free assay

Table 2: Cellular Anti-proliferative Activity of Alpelisib (72-hour treatment) [4] [5] [2]

Cell Line	Tissue Origin	PIK3CA Status	IC50 (μ M)	Assay Method
BT-474	Breast Cancer	Mutant (p.Lys111Asn)	0.82 \pm 0.03 μ M	Cell Viability

Cell Line	Tissue Origin	PIK3CA Status	IC50 (µM)	Assay Method
SKBR-3	Breast Cancer	Wild-type	0.71 ± 0.05 µM	Cell Viability
MKN1	Gastric Cancer	Mutant	2.1 - 5.2 µM	CellTiter-Glo
SNU601	Gastric Cancer	Mutant	2.1 - 5.2 µM	CellTiter-Glo
AGS	Gastric Cancer	Mutant	2.1 - 5.2 µM	CellTiter-Glo
MCF-7	Breast Cancer	Mutant (p.Glu545Lys)	0.43 - 0.53 µM	CCK-8 / Cell-titer Glo
HOS	Osteosarcoma	Information Missing	15 µM	XTT
MG-63	Osteosarcoma	Information Missing	6 µM	XTT

Detailed Experimental Protocols

Here are standardized protocols for key experiments used to generate the data above.

Protocol 1: Cell Viability and IC50 Determination

This protocol is used to determine the anti-proliferative IC50 values of Alpelisib [4] [5] [2].

- **Key Materials:** Alpelisib (e.g., from Selleck Chemicals or MedChemExpress), cancer cell lines of interest, cell culture reagents, DMSO, cell viability assay kits (CellTiter-Glo, MTT, or CCK-8), white or clear 96-well plates, multi-channel pipettes, CO₂ incubator, microplate reader.
- **Procedure:**
 - **Cell Seeding:** Harvest exponentially growing cells and seed them in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cell attachment.
 - **Drug Preparation:** Prepare a 10 mM stock solution of Alpelisib in DMSO. Generate a serial dilution (e.g., 1:3 or 1:10) in culture medium to create a concentration gradient. The final DMSO concentration should not exceed 0.1%.
 - **Drug Treatment:** Aspirate the medium from the pre-seeded plates and add 100 µL of the various Alpelisib concentrations to the wells. Include vehicle control wells (0.1% DMSO) and blank wells (medium only).

- **Incubation:** Incubate the treated cells for 72 hours in a humidified 37°C, 5% CO₂ incubator.
- **Viability Assay:** Following incubation, add the CellTiter-Glo reagent (or MTT/CCK-8) to each well according to the manufacturer's instructions. Incubate for the specified time to allow signal development.
- **Data Acquisition:** Measure luminescence (for CellTiter-Glo) or absorbance (for MTT/CCK-8) using a microplate reader.
- **Data Analysis:** Plot the measured signal (normalized to the vehicle control) against the log of Alpelisib concentration. Use non-linear regression analysis in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This protocol confirms the on-target effect of Alpelisib by analyzing the inhibition of the PI3K/AKT signaling pathway [4] [3].

- **Key Materials:** RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF or nitrocellulose membranes, electrophoresis and transfer apparatus, primary antibodies (e.g., p-AKT Ser473, total AKT, p-S6K1, p-S6RP), HRP-conjugated secondary antibodies, chemiluminescence detection kit.
- **Procedure:**
 - **Cell Treatment and Lysis:** Treat cells with Alpelisib at desired concentrations (e.g., 0.1-10 μM) for a predetermined time (e.g., 1-4 hours). Lyse cells in RIPA buffer containing inhibitors on ice.
 - **Protein Quantification:** Clarify lysates by centrifugation and quantify protein concentration using the BCA assay.
 - **Gel Electrophoresis and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
 - **Antibody Incubation:** Block the membrane, then incubate with primary antibodies overnight at 4°C. The next day, incubate with appropriate HRP-conjugated secondary antibodies.
 - **Signal Detection:** Develop the blot using a chemiluminescence substrate and image it.
- **Data Analysis:** A dose-dependent decrease in phosphorylation levels of AKT (Ser473) and its downstream targets like S6K1 or S6RP indicates successful PI3K pathway inhibition by Alpelisib.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary mechanism of action of Alpelisib and a key experimental workflow for synergy studies, as described in the research [4].

Alpelisib Mechanism and Synergy Assay Workflow



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Key Research Applications and Synergies

Alpelisib is not only used as a monotherapy but is also widely investigated in combination with other agents to overcome resistance and enhance efficacy.

- **Overcoming Pyrotinib Resistance in HER2+ Breast Cancer:** Combined treatment with pyrotinib (an ErbB receptor inhibitor) and alpelisib showed a strong synergistic effect, decreasing cell proliferation and migration, and reversing acquired pyrotinib resistance by suppressing the compensatory PI3K/AKT pathway activation [4].
- **Synergy with Paclitaxel in Gastric Cancer:** The combination of alpelisib and paclitaxel demonstrated synergistic anti-proliferative effects, preferentially in PIK3CA-mutant gastric cancer cells. This combination increased DNA damage response and apoptosis, and also enhanced anti-migratory activity [5].
- **Biomarker-Driven Selection:** Research consistently shows that cancer cell lines harboring **PIK3CA mutations** are significantly more sensitive to alpelisib than wild-type lines, underscoring the importance of genetic profiling for predicting treatment response [5] [3].

Key Considerations for Researchers

When working with Alpelisib, please note the following practical and technical aspects derived from the literature.

- **Cytostatic vs. Cytotoxic Effects:** The effect of alpelisib can be cell-type dependent. In some models, like osteosarcoma, its primary effect is cytostatic, causing G0/G1 cell cycle arrest without significant apoptosis [3].
- **DMSO Vehicle Control:** Consistently, the stock solution is prepared in DMSO. It is critical to ensure that the final concentration of DMSO in cell culture (typically $\leq 0.1\%$) does not exert cytotoxic effects on its own.
- **Off-Target Activity:** While alpelisib is highly selective for the p110 α isoform, at higher concentrations (low micromolar range), it may also inhibit other PI3K isoforms (p110 $\gamma/\delta/\beta$), which should be considered when interpreting results [1] [2].

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To cite this document: Smolecule. [IC50 Data and Experimental Findings]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b525808#dezapelisib-ic50-determination>]

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